REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH2:8])[n:7]1.[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1.[cH:9]1[c:10]([S:19](=[O:20])(=[O:21])[Cl:22])[cH:11][cH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH:8][S:19]([c:10]2[cH:9][c:18]3[c:13]([cH:12][cH:11]2)[cH:14][cH:15][cH:16][cH:17]3)(=[O:20])=[O:21])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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Cc1cccc(NS(=O)(=O)c2ccc3ccccc3c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |